molecular formula C13H14N2O2 B14851253 2-(3-Methoxyphenyl)-4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine

2-(3-Methoxyphenyl)-4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine

Cat. No.: B14851253
M. Wt: 230.26 g/mol
InChI Key: GPGQHBMIDBMMFY-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)-4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine is a heterocyclic compound that features a fused oxazole and pyridine ring system

Preparation Methods

The synthesis of 2-(3-Methoxyphenyl)-4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of Suzuki–Miyaura cross-coupling reactions, which are known for their mild and functional group tolerant reaction conditions . The process often starts with the preparation of boronic esters, followed by their coupling with halogenated precursors in the presence of palladium catalysts . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-(3-Methoxyphenyl)-4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)-4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects . The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

2-(3-Methoxyphenyl)-4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine can be compared with other similar heterocyclic compounds, such as:

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

2-(3-methoxyphenyl)-4,5,6,7-tetrahydro-[1,3]oxazolo[4,5-c]pyridine

InChI

InChI=1S/C13H14N2O2/c1-16-10-4-2-3-9(7-10)13-15-11-8-14-6-5-12(11)17-13/h2-4,7,14H,5-6,8H2,1H3

InChI Key

GPGQHBMIDBMMFY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=C(O2)CCNC3

Origin of Product

United States

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